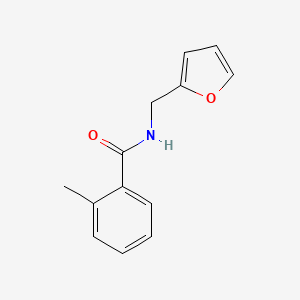

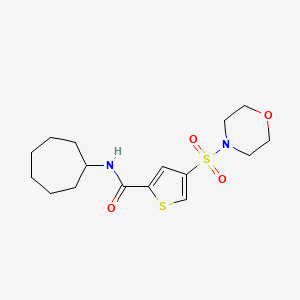

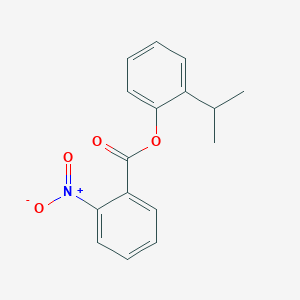

N-cycloheptyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It was first synthesized by Pfizer in the early 2000s and has since been the subject of extensive scientific research.

Scientific Research Applications

Synthesis of Biodegradable Polymers

One significant application of derivatives similar to N-cycloheptyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is in the synthesis of biodegradable polyesteramides with pendant functional groups. These compounds are synthesized through the ring-opening copolymerization of lactones with morpholine-2,5-dione derivatives, which have protected functional substituents. This process is crucial for developing biodegradable polymers with specific functionalities, making them valuable in medical and environmental applications (Veld, Dijkstra, & Feijen, 1992).

Inhibition of Carbonic Anhydrases

Another area of research involves the exploration of aromatic sulfonamide derivatives, including morpholine-based compounds, as inhibitors of carbonic anhydrase (CA) isoenzymes. These compounds have shown to exhibit nanomolar inhibitory concentrations against various CA isoenzymes, demonstrating their potential as therapeutic agents in treating diseases associated with aberrant CA activity (Supuran, Maresca, Gregáň, & Remko, 2013).

Development of Heterocyclic Scaffolds

Morpholine derivatives are also pivotal in the synthesis of enantiopure morpholines and other heterocyclic scaffolds. This involves a series of reactions starting from the ring opening of oxiranes, followed by O-sulfonylation and cyclization processes. Such methodologies are instrumental in constructing complex molecular structures that are of interest in pharmaceutical research and development (Foschi et al., 2017).

Activation of Soluble Guanylyl Cyclase

Compounds related to this compound have been studied for their ability to activate the heme-oxidized form of soluble guanylyl cyclase (sGC), an important enzyme in cardiovascular physiology. This activation represents a novel mechanism for vasodilator drugs, which could be beneficial in treating cardiovascular diseases (Schindler et al., 2006).

properties

IUPAC Name |

N-cycloheptyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S2/c19-16(17-13-5-3-1-2-4-6-13)15-11-14(12-23-15)24(20,21)18-7-9-22-10-8-18/h11-13H,1-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUWAXHMGQCMAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)

![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)

![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)

![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)

![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)

![methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5537610.png)